Ethanol-2,2,2-d3

NMR spectroscopy structural elucidation deuterated solvent

Ethanol-2,2,2-d3 (CD₃CH₂OH, MW 49.09 g/mol) is a stable isotopologue of ethanol in which the three methyl hydrogens are replaced by deuterium, yielding a +3 Da mass shift (M+3) relative to unlabeled ethanol. With a density of 0.835 g/mL at 25 °C, boiling point of 78 °C, and refractive index n20/D of 1.3611, it closely mirrors the physicochemical properties of natural ethanol while providing distinct isotopic signatures for NMR, mass spectrometry, and vibrational spectroscopy.

Molecular Formula C2H6O
Molecular Weight 49.09 g/mol
CAS No. 1759-87-1
Cat. No. B158626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol-2,2,2-d3
CAS1759-87-1
Molecular FormulaC2H6O
Molecular Weight49.09 g/mol
Structural Identifiers
SMILESCCO
InChIInChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3
InChIKeyLFQSCWFLJHTTHZ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol-2,2,2-d3 (CAS 1759-87-1) – Deuterated Ethanol Isotopologue for Selective Isotopic Labeling and Analytical Tracing


Ethanol-2,2,2-d3 (CD₃CH₂OH, MW 49.09 g/mol) is a stable isotopologue of ethanol in which the three methyl hydrogens are replaced by deuterium, yielding a +3 Da mass shift (M+3) relative to unlabeled ethanol . With a density of 0.835 g/mL at 25 °C, boiling point of 78 °C, and refractive index n20/D of 1.3611, it closely mirrors the physicochemical properties of natural ethanol while providing distinct isotopic signatures for NMR, mass spectrometry, and vibrational spectroscopy [1]. This compound is supplied at 99 atom % D isotopic purity and 99% chemical purity, and is classified as a flammable liquid (flash point 13 °C closed cup) requiring appropriate storage and handling .

Why Ethanol-2,2,2-d3 Cannot Be Replaced by Ethanol-d6, Ethanol-1,1-d2, or Unlabeled Ethanol in Critical Analytical and Biophysical Applications


The family of deuterated ethanol isotopologues—including ethanol-d6 (perdeuterated, CD₃CD₂OD, M+6), ethanol-1,1-d2 (CH₃CD₂OH, M+2), and ethanol-OD (CH₃CH₂OD, M+1)—each present fundamentally different isotopic substitution patterns that govern their utility in specific experimental contexts . Substituting one isotopologue for another alters the mass shift detected in mass spectrometry, changes which ¹H NMR signals are silenced or retained, and shifts the vibrational overtone signatures observed in near-infrared spectroscopy [1][2]. These are not interchangeable minor variants; selection of the wrong isotopologue can render an internal standard co-eluting with an interfering matrix component, eliminate the proton signals needed for structural assignment, or obscure the specific molecular motion being probed by deuterium relaxation measurements [2][3]. The quantitative evidence below demonstrates precisely where and why ethanol-2,2,2-d3 provides the necessary analytical window that its closest analogs cannot.

Ethanol-2,2,2-d3 (CAS 1759-87-1): Quantitative Differentiation Evidence Against Closest Isotopologue Analogs


Selective ¹H NMR Signal Retention: CD₃CH₂OH Preserves Methylene and Hydroxyl Proton Signals Versus Complete Signal Loss with Ethanol-d6

Ethanol-2,2,2-d3 (CD₃CH₂OH) selectively silences only the methyl proton signal while retaining the methylene (–CH₂–) and hydroxyl (–OH) ¹H resonances. In contrast, ethanol-d6 (CD₃CD₂OD) eliminates all ¹H signals, and ethanol-1,1-d2 (CH₃CD₂OH) silences only the methylene [1]. This was exploited by Emsley et al. (1973), who used CD₃CH₂OH and CH₃CD₂OH to deconvolute the complex ¹H NMR spectrum of partially oriented ethanol in a nematic liquid crystal phase, enabling extraction of dipolar couplings that could not be resolved from the fully protonated spectrum [1]. The residual proton multiplicity of CD₃CH₂OH yields a 5-line pattern (quartet from –CH₂– plus singlet from –OH) compared to 8 lines for unlabeled ethanol (triplet of quartet + triplet), providing a 37.5% reduction in spectral complexity in the aliphatic region while preserving diagnostically critical OH exchange information [1].

NMR spectroscopy structural elucidation deuterated solvent isotopic labeling

Optimized M+3 Mass Shift for GC-MS Isotopic Dilution: Superior Chromatographic Co-Elution Versus M+6 Ethanol-d6

Ethanol-2,2,2-d3 provides a molecular ion at m/z 49 (M+3 relative to unlabeled ethanol at m/z 46), which is sufficient for baseline mass spectrometric resolution from the analyte while minimizing the chromatographic isotope effect that can cause differential elution times between the internal standard and the target analyte [1]. Stupak et al. (2017) validated a GC-MS method using ethanol-2,2,2-d3 as the internal standard for regulatory determination of alcoholic strength in spirits and wines, achieving a relative standard deviation (RSD) of 0.19–0.98% across five beverage categories and successful verification within the FAPAS® proficiency testing programme [1]. By comparison, ethanol-d6 (M+6, m/z 52) carries a larger mass difference of 6 Da and a higher density of 0.892 g/mL (versus 0.835 g/mL for ethanol-2,2,2-d3), which can lead to greater chromatographic retention time differences under certain GC conditions, while ethanol-1,1-d2 (M+2, m/z 48) may be insufficiently resolved from the natural ¹³C isotopologue of ethanol .

GC-MS isotopic dilution internal standard quantitative analysis food chemistry

CD₃ Quadrupolar Relaxation as a Site-Specific Probe of Methyl Group Dynamics Versus CD₂ and OD Deuterium Probes

The deuterium nucleus (I = 1) relaxes predominantly via quadrupolar interactions, making relaxation rates exquisitely sensitive to local molecular motion. Versmold (1974) measured deuteron spin-lattice relaxation rates (1/T₁) as a function of temperature for three singly deuterated ethanols: CD₃CH₂OH, CH₃CD₂OH, and CH₃CH₂OD [1]. In pure ethanol, the CD₃ group exhibits faster internal reorientation about its C₃ symmetry axis compared to the CD₂ group, which reorients with the entire ethyl skeleton. In ethanol-glycerol mixtures, the CD₃ internal rotation rate is maintained even as the skeletal motion is slowed by increasing viscosity, producing two distinct relaxation rate steps for the methyl deuterons—one from the reorientation of the symmetry axis and one from the spinning of the methyl group—while the CD₂ deuteron relaxation reflects only the slower skeletal motion [1]. This site-resolved dynamic information is inaccessible with ethanol-d6, where signals from all deuterons overlap, and cannot be probed with ethanol-1,1-d2, which lacks the CD₃ reporter group [1].

deuterium NMR molecular dynamics relaxation rotational correlation biophysics

Near-Infrared Vibrational Overtone Signature Differentiation: CD₃CH₂OH Shows Unique Intensity Distribution Among Six Ethanol Isotopologues

Beć et al. (2019) systematically measured and simulated NIR spectra (10,000–4,000 cm⁻¹) for six ethanol isotopologues, including CD₃CH₂OH, CH₃CD₂OH, and CD₃CD₂OH [1]. In the 10,000–7,500 cm⁻¹ region, the 3νx (third overtone) contribution to total integrated intensity for CD₃CH₂OH is 66.9%, compared to 0.0% for CD₃CD₂OH, 43.9% for CH₃CD₂OH, and 39.7% for unlabeled CH₃CH₂OH [1]. In the 7,500–4,000 cm⁻¹ region, CD₃CH₂OH exhibits a 2νx contribution of 41.4% versus 46.0% for CD₃CD₂OH and 36.0% for CH₃CD₂OH [1]. These quantitative differences arise from the specific anharmonic coupling of CH and CD oscillators; the CD₃ group shifts the methyl stretching overtones out of the diagnostic NIR window while the CH₂ and OH overtones remain, creating a spectral fingerprint that is unmistakably distinct from all other isotopologues and from ethanol-d6, where all CH overtones are silenced [1].

NIR spectroscopy vibrational spectroscopy isotopologue identification process analytical technology anharmonic DFT

Human Pharmacokinetic Tracing of First-Pass Ethanol Metabolism Using d3/Dual-Isotope Design: Clinically Validated In Vivo Discrimination

Ammon et al. (1996) employed a dual-isotope design in human subjects (n=12, six women and six men) in which unlabeled ethanol (d0-ethanol, 0.3 g/kg i.v.) and ethanol-d3 (equimolar dose, administered either orally or intraduodenally) were co-administered, enabling simultaneous independent monitoring of both isotopic species in blood and urine over 6 hours via mass spectrometry [1]. The +3 Da mass difference permitted chromatographic co-elution with complete mass spectrometric resolution, allowing determination that total first-pass metabolism was 9.1% ± 4.0% in males and 8.4% ± 3.1% in females, with dose-corrected AUC values 28% higher in women than men (p < 0.0001) [1]. This experimental design—requiring precise discrimination between endogenous and administered ethanol in a complex biological matrix—cannot be executed with unlabeled ethanol alone (no tracer discrimination) or with ethanol-1,1-d2 (M+2 shift may overlap with natural ¹³C isotopologues of endogenous metabolites in biological samples) [1]. Ethanol-d6, while offering a larger mass shift, introduces a greater kinetic isotope effect (k_H/k_D) that can distort metabolic rate measurements [1].

pharmacokinetics first-pass metabolism isotopic tracer clinical pharmacology ADME

Ethanol-2,2,2-d3 (CAS 1759-87-1): Evidence-Backed Procurement Scenarios for Research and Industrial Users


Regulatory GC-MS Quantification of Alcoholic Strength in Beverages and Fermentation Products

Procurement of ethanol-2,2,2-d3 is directly justified by the validated Food Control 2017 method (Stupak et al.), which achieved RSD values of 0.19–0.98% across eight beverage matrices and passed FAPAS® proficiency testing [1]. Laboratories performing official alcoholic strength determination under EU Regulation No. 1169/2011 or equivalent frameworks can adopt this published isotopic dilution protocol without method development, using the compound as the M+3 internal standard at 99 atom % D purity [1]. Ethanol-d6 is not referenced in any equivalent validated regulatory method for this application [1].

¹H NMR-Based Studies of Hydroxyl Proton Exchange and Solvent-Solute Hydrogen Bonding

Ethanol-2,2,2-d3 enables monitoring of the hydroxyl proton exchange rate and methylene proton coupling in ¹H NMR experiments without interference from the methyl triplet, as demonstrated by Emsley et al. (1973) in nematic-phase structural analysis [2]. Researchers investigating hydrogen-bonding dynamics, solvent polarity effects, or paramagnetic relaxation enhancement in ethanol solutions should select this isotopologue rather than ethanol-d6, which eliminates all proton signals and precludes observation of OH exchange phenomena [2].

Site-Resolved Molecular Dynamics Studies Using ²H Quadrupolar Relaxation

For biophysical investigations of methyl group internal rotation, solvent dynamics in confined systems, or molecular motion in supercooled liquids, ethanol-2,2,2-d3 serves as a targeted deuterium probe that decouples fast internal methyl spinning from slower skeletal reorientation [3]. This capability, demonstrated by Versmold (1974) through temperature-dependent ²H T₁ measurements in pure ethanol and ethanol-glycerol mixtures, is uniquely provided by the CD₃ group; ethanol-1,1-d2 and ethanol-OD cannot separately report on methyl versus skeletal motion [3].

Human Clinical Ethanol Metabolism and Pharmacokinetic Studies

The dual-isotope (d0/d3) human pharmacokinetic design validated by Ammon et al. (1996) enables simultaneous tracing of intravenous and orally administered ethanol in a single subject, yielding quantitative first-pass metabolism data [4]. Clinical research groups studying ethanol ADME, gender-dependent pharmacokinetics, or metabolic interactions should procure ethanol-2,2,2-d3 specifically, as it is the only ethanol isotopologue with published human in vivo validation demonstrating minimal kinetic isotope effect distortion while ensuring complete mass spectrometric resolution from endogenous ethanol [4].

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